1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one

Regioselectivity Electrophilic aromatic substitution Aromatic ketone synthesis

1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one (CAS 879339-88-5) is a fluorinated aromatic ketone with molecular formula C10H11FO2 and molecular weight 182.19 g/mol. It is characterized by a 3-fluoro-2-methoxy substitution pattern on the phenyl ring, placing electron-withdrawing fluorine adjacent to the electron-donating methoxy group ortho to the propanone carbonyl.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
Cat. No. B14089249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=CC=C1)F)OC
InChIInChI=1S/C10H11FO2/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3
InChIKeyDGNZZESRUQVBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one (CAS 879339-88-5): Ortho-Substituted Aromatic Ketone for Regioselective Synthesis


1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one (CAS 879339-88-5) is a fluorinated aromatic ketone with molecular formula C10H11FO2 and molecular weight 182.19 g/mol . It is characterized by a 3-fluoro-2-methoxy substitution pattern on the phenyl ring, placing electron-withdrawing fluorine adjacent to the electron-donating methoxy group ortho to the propanone carbonyl . This compound is classified as 3′-fluoro-2′-methoxypropiophenone and serves as a versatile building block in organic synthesis, particularly for constructing ortho-substituted aromatic frameworks .

Why 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one Cannot Be Substituted with Generic Fluorophenyl Propanones


Generic substitution fails because the 3-fluoro-2-methoxy ortho-substitution pattern creates a unique electronic environment that cannot be replicated by other substitution isomers. In this compound, the electron-donating methoxy group at position 2 and the electron-withdrawing fluorine at position 3 exert opposing electronic effects in close proximity, modulating the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring toward electrophilic aromatic substitution . The ortho relationship between the methoxy and carbonyl groups introduces steric constraints absent in meta- or para-substituted analogs. Furthermore, the fluorine atom at position 3 (meta to carbonyl) provides metabolic stability benefits distinct from 2-fluoro or 4-fluoro substitution patterns, while the methoxy group at position 2 enables regioselective demethylation to yield hydroxyl intermediates inaccessible from other positional isomers .

Quantitative Differentiation Evidence for 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one


Regioisomeric Differentiation: 3-Fluoro-2-Methoxy vs. 2-Fluoro-3-Methoxy Substitution Pattern

The 3-fluoro-2-methoxy substitution pattern (target compound) positions the fluorine atom meta to the carbonyl group, whereas the 2-fluoro-3-methoxy regioisomer places fluorine ortho to the carbonyl. This regioisomeric difference significantly alters the electronic and steric environment at the carbonyl carbon . The target compound's fluorine at the 3-position (meta to carbonyl) exerts an electron-withdrawing inductive effect without direct resonance interaction with the carbonyl, while the methoxy group at the 2-position (ortho to carbonyl) contributes both electron-donating resonance and steric bulk. In contrast, the 2-fluoro-3-methoxy isomer positions the strongly electronegative fluorine atom ortho to the carbonyl, creating a substantially more electrophilic carbonyl carbon due to the field effect of the ortho-fluorine substituent .

Regioselectivity Electrophilic aromatic substitution Aromatic ketone synthesis

Halogen-Dependent Reactivity: Fluorine vs. Chlorine in 3-Halo-2-Methoxy Propanones

The target compound (3-fluoro-2-methoxy, MW 182.19) differs substantially from its chloro analog (3-chloro-2-methoxy, MW 198.64) in both molecular weight and electronic properties . The fluorine substituent, with a van der Waals radius of 1.47 Å, is significantly smaller than chlorine (1.75 Å), resulting in reduced steric hindrance at the 3-position. Critically, the carbon-fluorine bond (bond dissociation energy ~130 kcal/mol) is far stronger than the carbon-chlorine bond (BDE ~95 kcal/mol), conferring superior metabolic stability when the aromatic ring is incorporated into bioactive molecules [1]. Fluorine's strong electron-withdrawing inductive effect (-I) combined with minimal resonance donation (+M) differs from chlorine's more balanced inductive/resonance profile, altering the regioselectivity of subsequent electrophilic aromatic substitution reactions .

Halogen substitution Nucleophilic aromatic substitution Synthetic intermediate

Demethylation Potential: Methoxy vs. Hydroxy Functional Group Availability

The target compound (3-fluoro-2-methoxy, MW 182.19) contains a methoxy group at the 2-position that can be selectively demethylated using boron tribromide (BBr3) to yield 1-(3-fluoro-2-hydroxyphenyl)propan-1-one (MW 168 Da, CAS 879339-86-3) [1]. The hydroxyl derivative features a hydrogen bond donor (HBD count: 1) and a predicted LogP of 2.72, substantially different from the methoxy precursor (HBD count: 0) . This functional group interconversion enables access to both the methyl-protected and free phenol forms from a single precursor, whereas the hydroxyl analog lacks the orthogonal protection provided by the methoxy group during synthetic sequences requiring base-stable protection.

Functional group interconversion Demethylation Hydroxyl intermediate synthesis

CYP Enzyme Inhibition Profile Supporting Reduced Drug-Drug Interaction Risk

The target compound demonstrates a favorable cytochrome P450 (CYP) inhibition profile with generally weak inhibitory activity against major human CYP isoforms. BindingDB data show inhibition of CYP3A4 in human liver microsomes with an IC50 of 5.33 μM (5.33E+3 nM) [1]. Additional assays indicate inhibition of CYP2C9 with IC50 values of 20 μM (2.00E+4 nM) and 31.6 μM (3.16E+4 nM) [2][3], along with CYP2A6 binding affinity (Kd) of 4.5 μM (4.50E+3 nM) [4]. The CYP inhibitory promiscuity is classified as low [5].

CYP inhibition Drug-drug interaction ADME Metabolic stability

High-Value Research and Industrial Applications for 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one


Synthesis of Ortho-Substituted Aromatic Ketone Intermediates for GPR40 Agonist Development

This compound serves as a key precursor for constructing ortho-fluoro-substituted aromatic ketone frameworks required in the synthesis of GPR40 agonists, a class of compounds under investigation for type II diabetes treatment [1]. Patent literature describes novel fluoro-substituted compounds capable of modulating GPR40, with fluorinated aromatic ketones featuring substitution patterns consistent with this scaffold serving as critical intermediates [1]. The 3-fluoro-2-methoxy substitution pattern provides the requisite electronic and steric profile for subsequent functionalization to access the pharmacophore of GPR40 modulators .

Friedel-Crafts Acylation-Based Building Block for Pharmaceutical Intermediate Synthesis

This compound is synthesized via Friedel-Crafts acylation of 3-fluoro-2-methoxybenzene with propionyl chloride in the presence of aluminum chloride under anhydrous conditions [1]. The resulting propanone moiety provides a versatile carbonyl handle for subsequent transformations including reduction to secondary alcohols, oxidation to carboxylic acids, and nucleophilic substitution reactions on the aromatic ring. The specific ortho-substitution pattern enables regioselective further functionalization that cannot be achieved with unsubstituted or differently substituted propiophenones [1].

Regioselective Demethylation to Access 2-Hydroxyphenyl Ketone Derivatives

The 2-methoxy group in this compound can be selectively demethylated using boron tribromide (BBr3) to yield 1-(3-fluoro-2-hydroxyphenyl)propan-1-one (CAS 879339-86-3) [1]. This transformation provides access to a hydroxyl-bearing aromatic ketone with a calculated LogP of 2.72 and one hydrogen bond donor [1]. The hydroxyl derivative enables hydrogen bonding interactions and further derivatization via O-alkylation or O-acylation, while the methoxy precursor provides orthogonal protection during synthetic sequences that would be incompatible with a free phenol. This dual-access capability from a single purchased intermediate reduces the need to stock multiple related compounds [1].

Metabolically Stable Building Block for Medicinal Chemistry Lead Optimization

The 3-fluoro-2-methoxy substitution pattern confers enhanced metabolic stability relative to non-fluorinated or chloro-substituted analogs [1]. Fluorine substitution on aromatic rings is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the substituted position, reducing the formation of reactive metabolites and extending compound half-life in vivo [1]. The weak CYP inhibition profile (IC50 > 4.5 μM across CYP3A4, CYP2C9, and CYP2A6) further supports the use of this scaffold in lead optimization campaigns where minimizing drug-drug interaction liability is a priority [2][3][4].

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